Cas no 2379560-92-4 (6-Trifluoromethyl-phthalen-1-picle ester)

6-Trifluoromethyl-phthalen-1-picle ester 化学的及び物理的性質
名前と識別子
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- 6-Trifluoromethyl-phthalen-1-picle ester
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[6-(trifluoromethyl)-1-naphthalenyl]-
- 6-Trifluoromethyl-naphthalen-1-pinacol ester
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- MDL: MFCD32067021
- インチ: 1S/C17H18BF3O2/c1-15(2)16(3,4)23-18(22-15)14-7-5-6-11-10-12(17(19,20)21)8-9-13(11)14/h5-10H,1-4H3
- InChIKey: JPOVCKXUUUUTBD-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1=C2C(C=C(C(F)(F)F)C=C2)=CC=C1
6-Trifluoromethyl-phthalen-1-picle ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1124950-500mg |
6-Trifluoromethyl-naphthalen-1-pinacol ester |
2379560-92-4 | 95% | 500mg |
$1095 | 2024-07-28 | |
eNovation Chemicals LLC | Y1124950-500mg |
6-Trifluoromethyl-naphthalen-1-pinacol ester |
2379560-92-4 | 95% | 500mg |
$1125 | 2023-03-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0277P-50mg |
6-Trifluoromethyl-naphthalen-1-pinacol ester |
2379560-92-4 | 97% | 50mg |
1636.72CNY | 2021-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411493-1g |
6-trifluoromethyl-naphthalene-1-boronic acid pinacol ester |
2379560-92-4 | 98% | 1g |
¥16536 | 2023-04-06 | |
eNovation Chemicals LLC | Y1124950-100mg |
6-Trifluoromethyl-naphthalen-1-pinacol ester |
2379560-92-4 | 95% | 100mg |
$455 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0277P-100mg |
6-Trifluoromethyl-naphthalen-1-pinacol ester |
2379560-92-4 | 97% | 100mg |
¥3480.09 | 2025-01-21 | |
eNovation Chemicals LLC | Y1124950-250mg |
6-Trifluoromethyl-naphthalen-1-pinacol ester |
2379560-92-4 | 95% | 250mg |
$665 | 2025-02-21 | |
eNovation Chemicals LLC | Y1124950-500mg |
6-Trifluoromethyl-naphthalen-1-pinacol ester |
2379560-92-4 | 95% | 500mg |
$1095 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0277P-1g |
6-Trifluoromethyl-naphthalen-1-pinacol ester |
2379560-92-4 | 97% | 1g |
¥13815.43 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0277P-5g |
6-Trifluoromethyl-naphthalen-1-pinacol ester |
2379560-92-4 | 97% | 5g |
¥52288.76 | 2025-01-21 |
6-Trifluoromethyl-phthalen-1-picle ester 関連文献
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
6-Trifluoromethyl-phthalen-1-picle esterに関する追加情報
6-Trifluoromethyl-phthalen-1-picle Ester: A Comprehensive Overview
The compound with CAS No. 2379560-92-4, commonly referred to as 6-Trifluoromethyl-phthalen-1-picle ester, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structural features, which include a trifluoromethyl group attached to the phthalene ring system. The presence of this group imparts distinctive electronic and steric properties, making it a valuable component in various chemical applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 6-Trifluoromethyl-phthalen-1-picle ester, leveraging innovative methodologies such as palladium-catalyzed cross-coupling reactions and directed metallation strategies. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its utilization in advanced materials and pharmaceuticals. Researchers have demonstrated that the trifluoromethyl group enhances the stability and reactivity of the molecule, making it an ideal candidate for applications in high-performance polymers and optoelectronic devices.
In terms of its physical properties, 6-Trifluoromethyl-phthalen-1-picle ester exhibits a high melting point and excellent thermal stability, attributes that are critical for its use in high-temperature applications. Additionally, its electronic properties, including a wide bandgap, make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent studies have highlighted its potential as a building block for constructing advanced functional materials with tailored electronic characteristics.
The synthesis of 6-Trifluoromethyl-phthalen-1-picle ester involves a multi-step process that begins with the preparation of the phthalene derivative followed by the introduction of the trifluoromethyl group. This process typically requires precise control over reaction conditions to ensure optimal yields and product quality. The use of modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has significantly enhanced the characterization of this compound, providing researchers with deeper insights into its molecular structure and properties.
From an applications perspective, 6-Trifluoromethyl-phthalen-1-picle ester has found utility in several key areas. In the field of materials science, it serves as a precursor for synthesizing high-performance polymers with enhanced mechanical and thermal properties. In pharmaceutical research, its unique structure makes it a promising candidate for drug development, particularly in the design of bioactive molecules with specific pharmacokinetic profiles. Furthermore, its role in organic synthesis as an intermediate has facilitated the construction of complex molecular architectures.
Looking ahead, ongoing research is focused on exploring novel synthetic pathways for 6-Trifluoromethyl-phthalen-1-picle ester that are more environmentally friendly and cost-effective. The integration of green chemistry principles into its synthesis is expected to enhance its sustainability profile, making it more accessible for large-scale applications. Additionally, investigations into its potential use in emerging technologies, such as flexible electronics and energy storage systems, are expected to further expand its utility.
In conclusion, 6-Trifluoromethyl-phthalen-1-picle ester (CAS No. 2379560-92-4) stands out as a versatile chemical entity with a wide range of applications across multiple disciplines. Its unique structural features and favorable physical properties make it an invaluable tool in modern chemical research and industrial applications. As advancements in synthetic methodologies continue to unfold, this compound is poised to play an even more significant role in shaping the future of materials science and beyond.
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